Methyl 5-fluoro-2-iodo-3-nitrobenzoate
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Overview
Description
Methyl 5-fluoro-2-iodo-3-nitrobenzoate is an organic compound with the molecular formula C8H5FINO4 It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom, an iodine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-iodo-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of the iodine atom via halogenation reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Fluorination: Introduction of the fluorine atom using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-iodo-3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-fluoro-2-iodo-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving halogenated aromatic compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-iodo-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution, and the ester group can be hydrolyzed. These interactions can affect various biochemical pathways and molecular targets, making it useful in research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-2-methyl-3-nitrobenzoate
- Methyl 5-fluoro-2-nitrobenzoate
- Methyl 5-fluoro-2-iodobenzoate
Uniqueness
Methyl 5-fluoro-2-iodo-3-nitrobenzoate is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H5FINO4 |
---|---|
Molecular Weight |
325.03 g/mol |
IUPAC Name |
methyl 5-fluoro-2-iodo-3-nitrobenzoate |
InChI |
InChI=1S/C8H5FINO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 |
InChI Key |
XFJPMXNCHRHLRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])I |
Origin of Product |
United States |
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